molecular formula C16H25NO2 B12780108 1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol CAS No. 847937-51-3

1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol

Cat. No.: B12780108
CAS No.: 847937-51-3
M. Wt: 263.37 g/mol
InChI Key: MKAFOJAJJMUXLW-HNNXBMFYSA-N
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Description

1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxyphenyl group, a methylamino group, and a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a methoxy group.

    Introduction of the Methylamino Group: The intermediate is then reacted with a methylamine source under controlled conditions.

    Cyclohexanol Formation: The final step involves the cyclization of the intermediate to form the cyclohexanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(methylamino)ethanol: Similar structure but lacks the methoxy group.

    1-(4-Methoxyphenyl)-2-(methylamino)ethanol: Similar structure but lacks the cyclohexanol moiety.

Uniqueness

1-((1R)-1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol is unique due to the combination of the methoxyphenyl group, methylamino group, and cyclohexanol moiety. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research.

Properties

847937-51-3

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

1-[(1R)-1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/t15-/m0/s1

InChI Key

MKAFOJAJJMUXLW-HNNXBMFYSA-N

Isomeric SMILES

CNC[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Origin of Product

United States

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